1,3-Dimethyl-5-nitroadamantane

Description

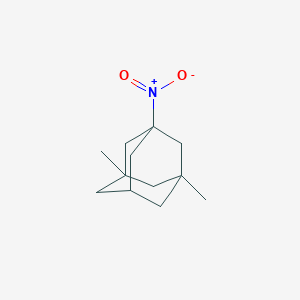

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5-nitroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZFPVZJGQAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344322 | |

| Record name | 1,3-Dimethyl-5-nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6588-68-7 | |

| Record name | 1,3-Dimethyl-5-nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dimethyl 5 Nitroadamantane

Alternative Synthetic Routes

An alternative route for the synthesis of nitroadamantanes involves the nitrolysis of halogenated adamantane (B196018) precursors. researchgate.net This method uses a halogenated adamantane derivative as the starting material, which then undergoes reaction with a nitrating agent.

A specific example is the reaction of 1,3-dichloro-5,7-dimethyladamantane (B1653175) with fuming nitric acid. nih.gov This reaction proceeds via nitrolysis, where the chloro groups are substituted. The process is complex and can lead to a mixture of products. The reaction involves the intermediate formation of nitroxy derivatives, such as 3-chloro-5,7-dimethyladamantan-1-yl nitrate (B79036) and 5,7-dimethyladamantane-1,3-diyl dinitrate. nih.govresearchgate.net Under specific conditions (fuming nitric acid at room temperature), these intermediates can further react to form products with a 2-oxaadamantane structure. researchgate.netnih.gov However, the reaction can also yield 1,3-dimethyl-5-nitroadamantane. The methyl groups at positions 5 and 7 are thought to stabilize the transition states, which favors the addition of the nitro group at the 5th position.

Detailed studies on the reaction of 1,3-dichloro-5,7-dimethyladamantane with fuming nitric acid at room temperature have shown the formation of various products over time. After 10 minutes, the reaction mixture consists predominantly of nitroxy derivatives (85.3%), with a small fraction of 2-oxaadamantane structures. nih.govresearchgate.net After 3 hours, the ratio of the 2-oxaadamantane products changes significantly. nih.gov

Table 1: Reaction Details for Nitrolysis of 1,3-Dichloro-5,7-dimethyladamantane

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 1,3-Dichloro-5,7-dimethyladamantane | nih.gov |

| Reagent | Fuming nitric acid | nih.gov |

| Reaction Type | Nitrolysis | researchgate.net |

| Key Intermediates | 3-chloro-5,7-dimethyladamantan-1-yl nitrate, 5,7-dimethyladamantane-1,3-diyl dinitrate | nih.govresearchgate.net |

| Primary Product | This compound |

| Side Products | 2-Oxaadamantane derivatives | researchgate.netnih.gov |

Advancements in Synthetic Protocols and Efficiency

To enhance the efficiency, safety, and purity of the product in nitration reactions, research has shifted towards the development of continuous-flow reaction methodologies. ewadirect.com Nitration reactions are generally fast and highly exothermic, which can pose significant safety risks and lead to the formation of impurities in traditional batch processes. ewadirect.combeilstein-journals.org Continuous-flow technology addresses these challenges by offering superior control over reaction parameters.

Continuous-flow systems utilize microreactors or tubular reactors where reactants are continuously pumped and mixed. beilstein-journals.orgvapourtec.com This setup provides significant advantages over batch chemistry:

Enhanced Safety: The small reaction volume at any given time minimizes the risk of runaway reactions. vapourtec.com

Precise Temperature Control: The high surface-area-to-volume ratio allows for efficient heat exchange, enabling precise control of the reaction temperature. researchgate.netmicroflutech.com

Improved Yield and Purity: Precise control over stoichiometry and residence time leads to higher selectivity, reducing the formation of by-products and resulting in a purer product with better yield. vapourtec.com

Increased Efficiency: These systems can reduce reaction times and eliminate the need for intermediate separation and purification steps. researchgate.net

The synthesis of this compound has been specifically identified as a process that benefits from continuous-flow technology. Research into the continuous manufacturing of memantine, a related pharmaceutical, has included the investigation of continuous-flow nitration of 1,3-dimethyladamantane (B135411) to produce this compound. scribd.com This approach is considered a safer, more efficient, and environmentally friendly platform for the synthesis of such chemical compounds. researchgate.net

Table 2: Comparison of Batch vs. Continuous-Flow Nitration

| Feature | Batch Process | Continuous-Flow Process | Source |

|---|---|---|---|

| Safety | Higher risk due to large volumes and potential for thermal runaway. | Minimized risk due to small reaction volumes. | vapourtec.com |

| Temperature Control | Difficult to control precisely, potential for local hot spots. | Excellent heat exchange and precise temperature control. | researchgate.netmicroflutech.com |

| Yield & Purity | Lower conversion rates and more impurities are common. | Higher yields and product purity due to better selectivity. | vapourtec.com |

| Reaction Time | Generally longer reaction times. | Significantly reduced reaction times. | researchgate.net |

| Scalability | Scaling up can be challenging and dangerous. | Easier and safer to scale up by operating for longer or using parallel reactors. | beilstein-journals.org |

Chemical Reactivity and Transformation Pathways of 1,3 Dimethyl 5 Nitroadamantane

Transformations of the Nitro Group

The nitro group is a key site for chemical reactions in 1,3-dimethyl-5-nitroadamantane, allowing for its conversion into other important functional groups.

The reduction of the nitro group in this compound to an amino group is a significant transformation, yielding 1,3-dimethyl-5-aminoadamantane (also known as memantine). researchgate.net This reaction is a critical step in the synthesis of memantine, a drug used in the management of Alzheimer's disease. researchgate.net

Commonly employed methods for this reduction involve the use of reducing agents like hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. Other reducing agents that can be utilized for the reduction of nitroalkanes include lithium aluminum hydride. The resulting aminoadamantane derivative is a valuable intermediate in medicinal chemistry.

Table 1: Reduction of this compound

| Starting Material | Product | Reagents and Conditions | Reference |

| This compound | 1,3-Dimethyl-5-aminoadamantane (Memantine) | H₂, Pd/C | |

| This compound | 1,3-Dimethyl-5-aminoadamantane | Lithium aluminum hydride |

The nitro group of this compound can undergo oxidation to form nitroso derivatives. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of primary amines to nitroso compounds can be accomplished with reagents like Caro's acid (peroxomonosulfuric acid) or hydrogen peroxide in the presence of specific catalysts. nih.gov While direct oxidation of the nitro group is less common, related transformations on similar adamantane (B196018) structures suggest the potential for such reactions. For example, 1-nitroadamantane (B116539) can be oxidized to form nitrooxy derivatives.

The oxidation of other nitrogen-containing functional groups on the adamantane skeleton is also documented. For example, the oxidation of 1-aminoadamantane with peracetic acid and ozone yields 1-nitroadamantane with high efficiency. pageplace.de

Reduction Reactions to Amino Derivatives

Reactivity of the Adamantane Cage and Alkyl Substituents

The adamantane cage itself is relatively inert due to its stable, strain-free diamondoid structure. However, the bridgehead positions are susceptible to electrophilic substitution. The methyl groups also present sites for further chemical modification.

The methyl groups on the adamantane cage can participate in substitution reactions. However, the bulky adamantane structure can sterically hinder reactions at these sites. The presence of methyl groups at the 1 and 3 positions influences the regioselectivity of further reactions on the adamantane core.

The adamantane skeleton of this compound can be further functionalized, although the presence of the existing substituents can direct or hinder subsequent reactions. For instance, the adamantane cage can undergo cyanation. A method for the selective C(sp³)–H cyanation of adamantane derivatives using phthalimido-N-oxyl (PINO) as a hydrogen abstracting reagent has been developed. thieme-connect.ded-nb.info This allows for the introduction of a cyano group, which is a versatile functional group that can be converted into carboxylic acids, esters, amines, or amides. thieme-connect.de

Halogenation of the adamantane core is another possible functionalization pathway. For example, 1,3-dimethyladamantane (B135411) can be brominated using bromine and aluminum trichloride (B1173362) to produce 1-bromo-3,5-dimethyladamantane (B142378). chemicalbook.com While the nitro group deactivates the cage towards electrophilic attack, functionalization at other positions is still achievable under specific conditions.

The introduction of other functional groups, such as hydroxyl or carboxyl groups, onto the adamantane skeleton is also possible, often through multi-step synthetic sequences. google.comucla.eduresearchgate.net These transformations can lead to a diverse range of substituted adamantane derivatives with potential applications in materials science and medicinal chemistry. cymitquimica.comontosight.ai

Spectroscopic and Structural Elucidation of 1,3 Dimethyl 5 Nitroadamantane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1,3-Dimethyl-5-nitroadamantane. Both one-dimensional and two-dimensional techniques provide detailed information about the proton and carbon environments and their connectivity within the adamantane (B196018) framework.

While specific, publicly documented spectra are scarce, the ¹H NMR spectrum of this compound can be predicted based on its structure. The molecule possesses a complex, rigid aliphatic framework, leading to a series of overlapping signals for the methylene (B1212753) (CH₂) and methine (CH) protons of the adamantane cage, typically in the range of 1.5 to 2.5 ppm. The two methyl (CH₃) groups at the C1 and C3 bridgehead positions are chemically equivalent and would produce a single, sharp signal. The presence of the electron-withdrawing nitro group at the C5 position would cause a downfield shift for nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on general principles of NMR spectroscopy.

| Functional Group | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Adamantane Cage Protons (CH, CH₂) | ~ 1.5 - 2.5 | Complex Multiplets |

| Methyl Protons (2 x -CH₃) | ~ 0.9 - 1.2 | Singlet |

The ¹³C NMR spectrum provides critical information on the carbon skeleton. Due to the molecule's symmetry, fewer than 12 signals are expected. The key resonances include those for the two equivalent methyl carbons, the bridgehead carbons (C1, C3, C5, C7), and the methylene carbons (C2, C4, C6, C8, C9, C10). The carbon atom directly bonded to the nitro group (C5) is expected to be significantly deshielded, appearing at a characteristic downfield shift. For comparison, in related nitroxyadamantane structures, the carbon bearing the ONO₂ group resonates in the δC 86–90 ppm range. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on general principles of NMR spectroscopy and data from related compounds.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-NO₂ (C5) | ~ 85 - 95 |

| C-CH₃ (C1, C3) | ~ 30 - 35 |

| Bridgehead CH (C7) | ~ 28 - 32 |

| Methylene Carbons (CH₂) | ~ 35 - 50 |

To definitively assign the proton and carbon signals, especially within the complex adamantane core, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are employed. An ¹H-¹³C HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique is invaluable for confirming the substitution pattern by verifying the connectivity between specific protons and carbons, ensuring that the methyl and nitro groups are located at the C1/C3 and C5 positions, respectively.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment

Gas Chromatography is a primary method for analyzing this compound, particularly for monitoring its synthesis and assessing the purity of the final product.

During its synthesis via the nitration of 1,3-dimethyladamantane (B135411), GC is used to track the reaction's progress to completion, which can take between 10 to 16 hours to achieve optimal yields of 80-90%. It is also used to quantify product ratios when isomers are formed. Post-synthesis, GC analysis is used to determine the purity of the isolated compound, which is often reported to be ≥97%. chemscene.com In GC-MS analysis of certain natural extracts, a compound identified as dimethyl-nitroadamantane has been detected with a retention time of 20.719 minutes and an area percentage of 4.75%, demonstrating its detectability in complex mixtures. ijpsonline.comorientjchem.org

Table 3: Gas Chromatography Data for this compound

| Analytical Parameter | Reported Value / Use | Reference |

|---|---|---|

| Application | Reaction Monitoring & Purity Assessment | |

| Purity | ≥97% | chemscene.com |

| Example Retention Time | 20.719 minutes | ijpsonline.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The most prominent and diagnostic absorption bands for this compound are associated with the nitro group and the aliphatic C-H bonds of the adamantane skeleton and methyl groups.

The nitro group (NO₂) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1550-1500 cm⁻¹ region and a symmetric stretch in the 1360-1300 cm⁻¹ region. The spectrum would also be dominated by C-H stretching vibrations from the numerous sp³-hybridized carbons, which are expected between 2850 and 3000 cm⁻¹. docbrown.info

Table 4: Characteristic Infrared Absorption Bands for this compound Data is based on established IR group frequencies.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | ~ 1550 - 1500 |

| Nitro (-NO₂) | Symmetric Stretch | ~ 1360 - 1300 |

| Alkane (C-H) | Stretch | ~ 2850 - 3000 |

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features. The compound has a molecular formula of C₁₂H₁₉NO₂ and a molecular weight of approximately 209.28 g/mol . chemscene.comnih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 209. A characteristic fragmentation pathway for nitro compounds is the loss of the nitro group (•NO₂, 46 Da). This leads to a prominent fragment ion at m/z 163 (C₁₂H₁₉⁺), which corresponds to the 1,3-dimethyladamantyl cation. nih.gov This fragment can undergo further rearrangements and fragmentation to produce other observed ions, such as the peak at m/z 107. nih.gov High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula. google.com

Table 5: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Reference |

|---|---|---|

| 209 | [C₁₂H₁₉NO₂]⁺ (Molecular Ion, M⁺) | nih.gov |

| 163 | [M - NO₂]⁺ | nih.gov |

Advanced Applications in Organic Synthesis

Role as a Versatile Synthetic Building Block

1,3-Dimethyl-5-nitroadamantane serves as a highly effective synthetic building block due to the combination of its lipophilic adamantane (B196018) core and the reactive nitro functional group. vulcanchem.com The adamantane cage provides a rigid, predictable, and sterically defined framework, while the nitro group at a tertiary bridgehead position acts as a versatile chemical handle for introducing a wide array of other functionalities. cymitquimica.com This dual nature allows chemists to construct complex molecular architectures with precise three-dimensional arrangements.

The primary value of this compound as a building block lies in the chemical transformations that its nitro group can undergo. The conversion of the nitro group into other functional groups is a key strategy for elaborating the adamantane core. This strategic functionalization is central to its utility in creating derivatives for various research applications, including materials science and medicinal chemistry. cymitquimica.com

Utility as a Key Intermediate in the Synthesis of Complex Organic Molecules

The most prominent example of this compound's role as a key intermediate is in the synthesis of Memantine. Memantine (1-amino-3,5-dimethyladamantane) is a well-known pharmaceutical agent. The synthesis of Memantine can proceed via the chemical reduction of this compound. In this process, the nitro group (-NO₂) is converted into a primary amine group (-NH₂), a fundamental transformation in organic synthesis.

While some synthetic routes to Memantine may proceed through other intermediates like 1-bromo-3,5-dimethyladamantane (B142378) followed by a Ritter-type reaction or direct amination with urea, the pathway involving the nitrated precursor is also significant. nih.govjmpm.vn For instance, one approach involves the nitration of 1,3-dimethyladamantane (B135411) to yield this compound, which is then subsequently reduced. This highlights the compound's status as a direct and crucial precursor to a complex, commercially significant organic molecule. Other synthetic strategies for Memantine starting from 1,3-dimethyladamantane react it with formamide (B127407) and nitric acid to generate an N-formylated intermediate, which is then hydrolyzed to yield the final amine. nih.govresearchgate.net

Design and Synthesis of Novel Adamantane-Containing Scaffolds for Chemical Research

The adamantane cage is an attractive scaffold for developing new molecules in materials science and medicinal chemistry due to its rigidity and well-defined three-dimensional geometry. nih.govresearchgate.net this compound is a starting point for creating novel functionalized adamantane scaffolds. The transformation of its nitro group opens the door to a variety of other derivatives.

By reducing the nitro group to an amine to form Memantine, a new scaffold is generated which can be further modified. This amino-adamantane derivative can serve as a platform for constructing more elaborate structures, such as multivalent ligands for studying protein-receptor interactions or as a core for new drug candidates. nih.gov The introduction of nitrogen-containing groups onto the adamantane frame, creating azaadamantanes, is another area of intense research, as these scaffolds exhibit different electronic properties and bioavailability compared to their carbocyclic analogues. semanticscholar.orgnih.gov Research has also focused on introducing multiple nitro groups onto azaadamantane scaffolds to create high-density energy materials. rsc.org While not starting directly from this compound, this demonstrates the broader interest in using nitrated adamantane structures to build novel chemical entities.

Exploitation of the Nitro Group's Activating Effect in Chemical Transformations

The synthetic utility of this compound is largely derived from the reactivity of the nitro group. This electron-withdrawing group "activates" the molecule for a range of chemical transformations that would not be possible on the unfunctionalized 1,3-dimethyladamantane core. The most exploited transformation is the reduction of the nitro group to a primary amine, which is a cornerstone reaction in organic synthesis.

This reduction can be achieved using various reagents and conditions, tailored to the specific needs of the synthesis. Common methods include catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. Other reducing agents can also be employed for this transformation. Besides reduction, the nitro group can theoretically undergo other reactions, such as oxidation to a nitroso derivative, further expanding its synthetic potential. The reaction of 3,5-dimethyl-1-nitroadamantane (B11762719) with nitric acid in acetic anhydride (B1165640) has been shown to yield 3,5-dimethyl-7-nitroadamantan-1-yl nitrate (B79036), demonstrating that the substituted adamantane can undergo further functionalization. researchgate.netresearchgate.net

Below is a table summarizing key chemical transformations involving this compound and related structures.

| Starting Material | Reaction Type | Key Reagents | Product | Significance |

|---|---|---|---|---|

| This compound | Reduction | H₂, Pd/C (Catalytic Hydrogenation) | 1-Amino-3,5-dimethyladamantane (Memantine) | Synthesis of a key pharmaceutical agent. |

| 1,3-Dimethyladamantane | Nitration | HNO₃, H₂SO₄ | This compound | Introduction of the key nitro functional group. |

| This compound | Nitroxylation/Nitrolysis | HNO₃, Acetic Anhydride | 3,5-Dimethyl-7-nitroadamantan-1-yl nitrate | Demonstrates further functionalization of the scaffold. researchgate.net |

| This compound | Oxidation | Potassium permanganate, Chromium trioxide | Nitroso derivatives | Alternative transformation of the nitro group. |

Q & A

Q. What are the established synthetic routes for 1,3-dimethyl-5-nitroadamantane, and what analytical methods validate its structural purity?

The synthesis of nitro-substituted adamantane derivatives typically involves nitrolysis of halogenated precursors. For example, reacting 1,3-dichloro-5,7-dimethyladamantane with fuming nitric acid at room temperature yields this compound alongside minor isomers (e.g., 2-oxaadamantane derivatives) . Key validation methods include:

- 2D NMR (e.g., - HSQC) to confirm connectivity and substitution patterns.

- X-ray crystallography for unambiguous structural determination of crystalline intermediates or products .

- Gas-liquid chromatography (GLC) to monitor reaction progress and quantify product ratios (e.g., 66.1% main product vs. 32.6% isomer in one study) .

Q. What are common impurities or byproducts formed during synthesis, and how are they mitigated?

Byproducts often arise from competing reaction pathways, such as:

- Oxaadamantane derivatives : Formed via nitrolysis-induced ring expansion, particularly under non-optimized conditions (e.g., absence of acetic anhydride) .

- Di-nitrated isomers : Result from over-nitration at multiple adamantane positions.

Mitigation strategies :

Advanced Research Questions

Q. How can competing reaction pathways (e.g., nitrolysis vs. oxidation) be controlled during synthesis?

The reaction mechanism involves a balance between nitrolysis (C–Cl bond cleavage) and oxidation. For example:

- Nitrolysis dominance : Achieved by using excess fuming HNO₃ and avoiding protic solvents that favor oxidation.

- Intermediate trapping : Acetic anhydride suppresses oxaadamantane formation by stabilizing reactive intermediates (e.g., 3-chloro-5,7-dimethyladamantan-1-yl nitrate) .

Methodological tip : Kinetic studies via GLC or in-situ IR spectroscopy can identify critical control points (e.g., rapid chloride displacement vs. slower ring expansion) .

Q. How should researchers reconcile contradictory spectral data (e.g., NMR shifts) for nitro-adamantane derivatives?

Contradictions may arise from:

- Dynamic conformational effects : Nitro groups induce steric strain, altering chemical shifts.

- Isomeric mixtures : Overlapping signals from diastereomers or regioisomers.

Resolution workflow :- Repeat experiments under identical conditions to confirm reproducibility.

- Use advanced NMR techniques (e.g., NOESY for spatial proximity analysis).

- Compare with X-ray data or computational models (DFT calculations for expected shifts) .

Q. What strategies optimize regioselectivity in nitration of polysubstituted adamantanes?

Regioselectivity is influenced by:

- Substituent electronic effects : Electron-donating groups (e.g., methyl) direct nitration to adjacent positions.

- Steric hindrance : Bulky substituents block nitration at crowded sites.

Experimental design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.